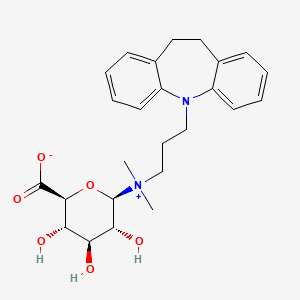

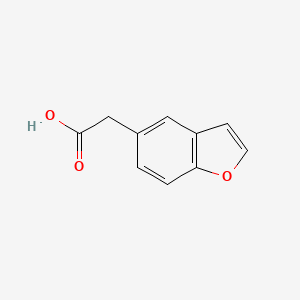

2-(苯并呋喃-5-基)乙酸

描述

2-(Benzofuran-5-YL)acetic acid is a chemical compound with the molecular weight of 176.17 . It is also known by its IUPAC name, 1-benzofuran-5-ylacetic acid . This compound is used as a reactant in the preparation of α2-antagonist/5-HT uptake inhibitors, which are used as antidepressants .

Synthesis Analysis

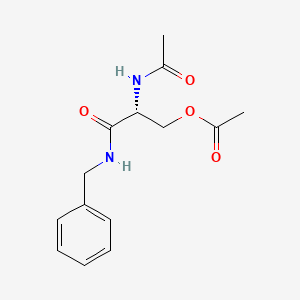

The synthesis of 2-(Benzofuran-5-YL)acetic acid involves several steps, including the use of selenium dioxide in aqueous dioxane under reflux conditions . The crude product is then purified by column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of 2-(Benzofuran-5-YL)acetic acid is represented by the InChI code: 1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) .Chemical Reactions Analysis

Benzofuran compounds, including 2-(Benzofuran-5-YL)acetic acid, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the development of various drugs and clinical drug candidates .Physical And Chemical Properties Analysis

2-(Benzofuran-5-YL)acetic acid is a solid at room temperature .科学研究应用

Anti-Tumor Activity

Benzofuran compounds, including 2-(Benzofuran-5-YL)acetic acid, have shown strong biological activities such as anti-tumor . For instance, some substituted benzofurans have demonstrated significant cell growth inhibitory effects on different types of cancer cells .

Antibacterial Activity

Benzofuran compounds are also known for their antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs.

Anti-Oxidative Activity

These compounds have been found to exhibit anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have shown anti-viral activities . For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Antifungal Activity

2-(Benzofuran-5-YL)acetic acid amides have been synthesized and shown in vitro activity against Fusarium oxysporum, a highly infectious pathogen that poses a significant threat to global agricultural production .

Antidepressant Activity

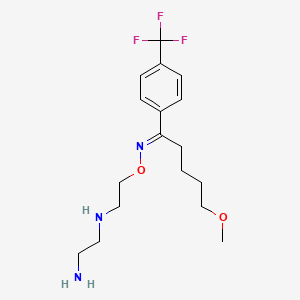

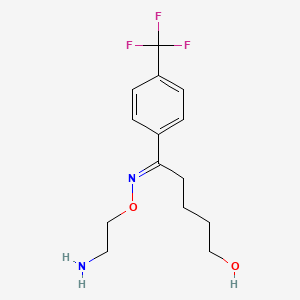

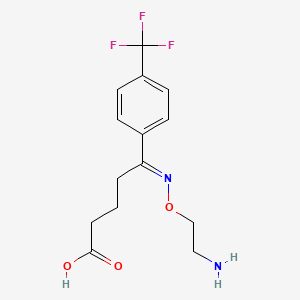

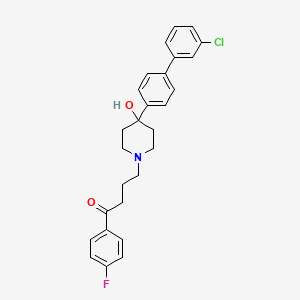

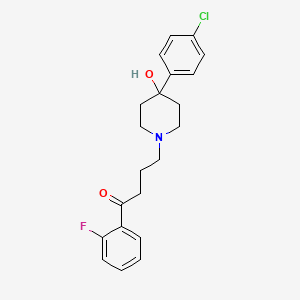

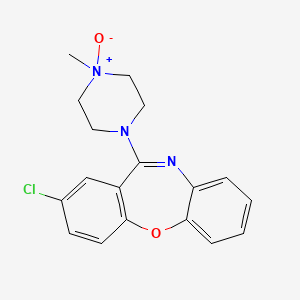

2-(Benzofuran-5-YL)acetic acid is a reactant used in the preparation of α2-antagonist/5-HT uptake inhibitors, which are used as antidepressants .

作用机制

Target of Action

2-(Benzofuran-5-YL)acetic acid is a reactant used in the preparation of α2-antagonist/5-HT uptake inhibitors . This suggests that its primary targets could be α2-adrenergic receptors and serotonin transporters, which play crucial roles in the nervous system .

Mode of Action

This can result in enhanced serotonergic neurotransmission, which is often associated with antidepressant effects .

Biochemical Pathways

Given its potential role as a serotonin reuptake inhibitor, it may impact the serotonergic system and related pathways . These pathways play a key role in mood regulation, sleep, appetite, and other physiological processes .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier, given its potential neurological effects

Result of Action

The molecular and cellular effects of 2-(Benzofuran-5-YL)acetic acid’s action are likely related to its potential role as a serotonin reuptake inhibitor. By increasing the availability of serotonin in the synaptic cleft, it may enhance serotonergic neurotransmission, potentially leading to antidepressant effects . .

安全和危害

未来方向

属性

IUPAC Name |

2-(1-benzofuran-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTBNKYATQJDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CO2)C=C1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142935-60-2 | |

| Record name | 5-Benzofuranacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

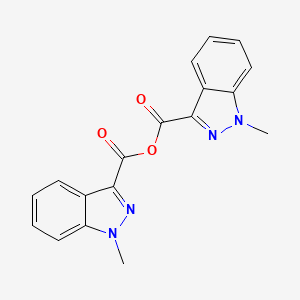

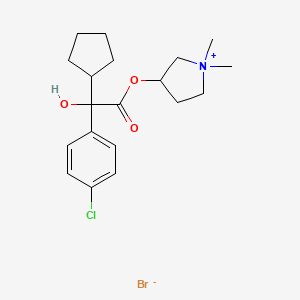

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。